molecular formula C8H16BrNO6 B13437038 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl nitrate

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl nitrate

Cat. No.: B13437038
M. Wt: 302.12 g/mol
InChI Key: XBQUCHFNQCVPEE-UHFFFAOYSA-N
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Description

. This compound is characterized by its bromine, nitrogen, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medicinal applications .

Properties

Molecular Formula

C8H16BrNO6

Molecular Weight

302.12 g/mol

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl nitrate

InChI

InChI=1S/C8H16BrNO6/c9-1-2-13-3-4-14-5-6-15-7-8-16-10(11)12/h1-8H2

InChI Key

XBQUCHFNQCVPEE-UHFFFAOYSA-N

Canonical SMILES

C(COCCO[N+](=O)[O-])OCCOCCBr

Origin of Product

United States

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